Cas no 80353-98-6 (Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate)

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a brominated heterocyclic compound featuring an imidazothiazole core with an ester functional group. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. The ethyl ester group offers additional versatility for hydrolysis or transesterification. Its well-defined reactivity profile and stability under standard conditions make it a practical choice for researchers developing novel bioactive compounds or materials.
Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate structure
80353-98-6 structure
商品名:Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
CAS番号:80353-98-6
MF:C8H7N2O2SBr
メガワット:275.12238
MDL:MFCD18426515
CID:1077721
PubChem ID:12744614

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
    • Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate
    • ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxilate
    • AKOS015835799
    • 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester
    • MFCD18426515
    • EN300-8672681
    • 80353-98-6
    • SCHEMBL15545447
    • CS-0151697
    • AF-0711
    • AMWIMQLEHJSRIR-UHFFFAOYSA-N
    • Ethyl2-bromoimidazo[2,1-b]thiazole-6-carboxylate
    • AT13438
    • DB-370230
    • Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
    • MDL: MFCD18426515
    • インチ: InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3
    • InChIKey: AMWIMQLEHJSRIR-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CN2C=C(Br)SC2=N1

計算された属性

  • せいみつぶんしりょう: 273.94116g/mol
  • どういたいしつりょう: 273.94116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

  • 密度みつど: 1.83±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 208-210 ºC (ethanol )
  • ようかいど: 極微溶性(0.18 g/l)(25ºC)、

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate セキュリティ情報

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB303423-250 mg
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate, 95%; .
80353-98-6 95%
250MG
€176.80 2022-06-11
Chemenu
CM427374-250mg
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
80353-98-6 95%+
250mg
$71 2024-07-23
Chemenu
CM427374-1g
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
80353-98-6 95%+
1g
$196 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JE316-50mg
Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
80353-98-6 95+%
50mg
201.0CNY 2021-07-15
Enamine
EN300-8672681-0.05g
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
80353-98-6 95.0%
0.05g
$31.0 2025-03-21
abcr
AB303423-1 g
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate, 95%; .
80353-98-6 95%
1g
€352.00 2022-06-11
Enamine
EN300-8672681-0.5g
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
80353-98-6 95.0%
0.5g
$116.0 2025-03-21
Enamine
EN300-8672681-2.5g
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
80353-98-6 95.0%
2.5g
$362.0 2025-03-21
A2B Chem LLC
AH59488-1g
Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate
80353-98-6 97%
1g
$118.00 2024-04-19
Enamine
EN300-8672681-1g
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
80353-98-6 95%
1g
$302.0 2023-09-02

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate 関連文献

Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylateに関する追加情報

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate: A Comprehensive Overview

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate (CAS No. 80353-98-6) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of imidazothiazole derivatives, which are known for their versatile applications in drug design, photonic materials, and advanced functional materials. The molecule's structure is characterized by a fused imidazo[2,1-b][1,3]thiazole ring system with a bromine substituent at position 2 and an ethyl ester group at position 6. These structural features contribute to its distinctive chemical properties and reactivity.

The synthesis of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining high product quality. This approach not only reduces reaction time but also minimizes side reactions, making it more suitable for large-scale production.

One of the most promising applications of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate lies in its potential as a building block for drug development. The compound's ability to form stable coordination complexes with metal ions has been extensively studied. For example, recent research has demonstrated its utility in constructing metal-organic frameworks (MOFs) with exceptional porosity and surface area. These MOFs have shown great promise in gas storage and catalysis applications.

In addition to its role in materials science, Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate has also been investigated for its biological activity. Studies have revealed that the compound exhibits moderate antibacterial and antifungal properties due to its ability to disrupt microbial cell membranes. Furthermore, its bromine substituent enhances its reactivity in certain biochemical pathways, making it a valuable lead compound for developing new antibiotics.

The electronic properties of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies have provided insights into the molecule's frontier molecular orbitals and excited-state dynamics. Such information is crucial for designing optoelectronic materials with tailored electronic properties. Recent advancements in computational modeling have allowed researchers to predict the compound's behavior under various conditions with unprecedented accuracy.

Another area of active research involves the use of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate as a precursor for synthesizing advanced polymers. The compound's carboxylic acid ester group facilitates polymerization reactions under mild conditions. Polymers derived from this compound have shown excellent thermal stability and mechanical strength, making them ideal candidates for high-performance applications such as aerospace materials and electronic packaging.

Despite its numerous advantages, the synthesis and application of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate present several challenges. For instance, the bromine substituent can introduce steric hindrance during certain reactions, requiring careful optimization of reaction conditions. Additionally, the compound's sensitivity to moisture necessitates rigorous control over storage and handling conditions to prevent degradation.

Recent breakthroughs in green chemistry have also influenced the development of more sustainable methods for synthesizing Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate. Researchers have explored the use of biodegradable solvents and catalysts to minimize environmental impact while maintaining product quality. These efforts align with global initiatives aimed at promoting sustainable chemical practices.

In conclusion, Ethyl 2-bromoimidazo[2,1-b][1,,

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Amadis Chemical Company Limited
(CAS:80353-98-6)Ethyl 2-bromoimidazo2,1-b1,3thiazole-6-carboxylate
A1176799
清らかである:99%/99%
はかる:5g/10g
価格 ($):434.0/760.0